1-Chloro-4-nitrobenzene

描述

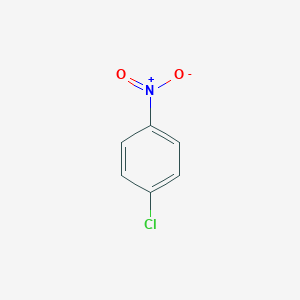

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCEKJOLUNIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020281 | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrochlorobenzene is a light yellow crystalline solid. Density 1.520 g / cm3. Melting point 83 °C. Sweet odor. Very toxic by inhalation, ingestion, and skin absorption., Light yellow crystalline solid with a sweet odor; [CAMEO], YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow, crystalline solid with a sweet odor. | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

468 °F at 760 mmHg (NTP, 1992), 242 °C at 760 mm Hg, 242 °C, 468 °F | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

230 °F (NTP, 1992), 127 °C, 261 °F (closed cup), 261 °F (127 °C) (closed cup), 127 °C c.c., 230 °F, 261 °F | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 75 °F (NTP, 1992), Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide., Soluble in organic solvents, In water, 225 mg/L at 20 °C, Solubility in water: none, Slight | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.52 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.520, Relative density (water = 1): 1.3, 1.52 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.44 (AIR= 1), Relative vapor density (air = 1): 5.44, 5.44 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 mmHg at 77 °F ; 0.23 mmHg at 99.9 °F (NTP, 1992), 0.02 [mmHg], 2.19X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 30 °C: 20, 0.2 mmHg at 86 °F, (86 °F): 0.2 mmHg | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Monoclinic prisms, Yellow crystals, Yellow, crystalline solid | |

CAS No. |

100-00-5 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL66U249D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, 1-chloro-4-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

182.5 °F (NTP, 1992), 82-84 °C, The liquid molar volume is 0.121 cu m/kmol. The IG heat of formation is 3.72X10+7 J/kmol. The heat fusion at the melting point is 1.41X10+7 J/kmol., 182 °F | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0846 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-NITROCHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Nitrochlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0452.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-nitrobenzene (C₆H₄ClNO₂) is a crystalline solid organic compound that serves as a pivotal intermediate in the synthesis of a wide array of industrial chemicals, including dyes, pesticides, and pharmaceuticals. A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthetic chemistry, and for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its key chemical transformations. Furthermore, this document elucidates the metabolic fate of this compound in biological systems, offering insights relevant to drug development and toxicology.

Physical Properties

This compound is a pale yellow crystalline solid with a characteristic sweet odor.[1][2] Its key physical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

General and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [2] |

| Molecular Weight | 157.55 g/mol | [2] |

| CAS Number | 100-00-5 | [3] |

| Appearance | Yellowish crystalline solid | [1][2] |

| Odor | Sweet | [1][2] |

| Refractive Index (n_D) | 1.5376 at 100 °C | PubChem |

Thermodynamic and Physical State Properties

| Property | Value | Source(s) |

| Melting Point | 80-84 °C | [3][4][5] |

| Boiling Point | 242 °C at 760 mmHg | [3][4][6] |

| Density | 1.298 - 1.520 g/cm³ at 25 °C | [2][3][4] |

| Vapor Pressure | 0.09 mmHg at 25 °C | [4] |

| Flash Point | 124 °C (closed cup) | [4] |

| Auto-ignition Temperature | 510 °C | [3] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble (243 mg/L at 20 °C) | [5][7] |

| Ethanol | Sparingly soluble in cold, freely soluble in boiling | [5] |

| Ether | Soluble | [8] |

| Acetone | Soluble | [8] |

| Carbon Disulfide | Soluble | PubChem |

| Toluene | Soluble | PubChem |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following are generalized experimental protocols for key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

Within 15-20 °C of the expected melting point (80-84 °C), the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Boiling Point Determination

The boiling point can be determined by distillation or the reflux method.

Procedure (Distillation Method):

-

A small quantity (e.g., 5-10 mL) of molten this compound is placed in a round-bottom flask with a boiling chip.

-

A simple distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed as follows:

Procedure:

-

Approximately 10-20 mg of this compound is placed in a small test tube.

-

About 1 mL of the solvent (e.g., water, ethanol, ether) is added.

-

The mixture is agitated vigorously for 1-2 minutes.

-

If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.

-

For temperature-dependent solubility, the mixture can be gently heated.

Chemical Properties and Reactivity

This compound is a versatile chemical intermediate due to the reactivity conferred by the chloro and nitro substituents on the aromatic ring.

Synthesis of this compound

This compound is typically synthesized by the nitration of chlorobenzene (B131634) using a mixture of concentrated nitric acid and concentrated sulfuric acid. The para isomer is the major product due to the ortho, para-directing effect of the chlorine atom.

Synthesis of this compound.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution, facilitating the displacement of the chloride ion. This reactivity is fundamental to its use as a precursor for various derivatives.

Key Nucleophilic Substitution Reactions.

Experimental Protocol: Synthesis of 4-Nitrophenol

This procedure involves the hydrolysis of this compound.

-

Hydrolysis: A mixture of this compound and an aqueous solution of sodium hydroxide (B78521) is heated under reflux. The molar ratio of NaOH to this compound is typically in excess to ensure complete reaction.[9]

-

Acidification: After cooling, the reaction mixture, containing sodium 4-nitrophenoxide, is acidified with a strong acid, such as sulfuric acid, to a pH of approximately 3. This protonates the phenoxide to yield 4-nitrophenol.[9]

-

Crystallization and Isolation: The mixture is then cooled to induce crystallization of the 4-nitrophenol. The solid product is collected by filtration, washed with cold water to remove impurities, and dried.[9]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, forming 4-chloroaniline (B138754), a valuable intermediate in the synthesis of pharmaceuticals and dyes.

Experimental Protocol: Synthesis of 4-Chloroaniline

A common method for this reduction is the use of a metal in acidic solution, such as iron filings in the presence of hydrochloric acid.[10]

-

Reaction Setup: A mixture of this compound, iron filings, and aqueous hydrochloric acid is heated.[10]

-

Reduction: The iron acts as the reducing agent, donating electrons to the nitro group. The reaction is typically carried out with heating to facilitate the conversion.[10]

-

Work-up: After the reaction is complete, the mixture is made basic to neutralize the excess acid and precipitate iron hydroxides. The 4-chloroaniline product can then be isolated by steam distillation or solvent extraction.

Biological Properties and Toxicological Profile

For professionals in drug development, understanding the metabolic fate and toxicological mechanism of a chemical is critical. This compound is classified as a carcinogen and exhibits toxicity primarily through its metabolic activation.[1]

Metabolism in Mammalian Systems

In mammals, this compound undergoes several metabolic transformations. The major pathways include:

-

Nitro-group reduction: The nitro group is reduced to form 4-chloroaniline. This is a key step in its toxic mechanism as 4-chloroaniline itself is a known carcinogen.[1]

-

Glutathione conjugation: The chlorine atom can be displaced by glutathione, a major cellular antioxidant, leading to the formation of mercapturic acid derivatives that are excreted in the urine.[7][11]

-

Ring hydroxylation: The aromatic ring can be hydroxylated to form phenolic metabolites.[7][11]

These metabolic processes can lead to the formation of reactive intermediates that can cause cellular damage, including DNA strand breaks and chromosomal aberrations.[1]

Metabolic Pathways of this compound.

Conclusion

This compound is a compound of significant industrial importance, characterized by its well-defined physical properties and versatile chemical reactivity. Its utility as a synthetic intermediate is primarily derived from the susceptibility of the chloro and nitro groups to nucleophilic substitution and reduction, respectively. For researchers and professionals in drug development, a critical consideration is its metabolic activation to toxic and carcinogenic intermediates. The data and protocols presented in this guide are intended to support the safe and effective use of this compound in research and development, while also highlighting the importance of understanding its biological activity.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. This compound | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 100-00-5 CAS | this compound | Laboratory Chemicals | Article No. 02766 [lobachemie.com]

- 4. This compound 0.99 4-Chloronitrobenzene [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound [stenutz.eu]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]

- 10. Convert Chlorobenzene to p−chloroaniline. - askIITians [askiitians.com]

- 11. Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Chloro-4-nitrobenzene (CAS Number: 100-00-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-nitrobenzene, with the CAS number 100-00-5, is a chlorinated nitroaromatic compound of significant industrial importance. It presents as a pale yellow, crystalline solid with a characteristic sweet odor.[1] This versatile intermediate is a cornerstone in the synthesis of a wide array of commercially valuable products, including dyes, pigments, rubber antioxidants, agrochemicals, and importantly, pharmaceutical agents.[2][3][4] Its reactivity, primarily governed by the electron-withdrawing nature of the nitro group, makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, toxicological data, and insights into its metabolic and biodegradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, application in synthesis, and for safety considerations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1][5] |

| Molecular Weight | 157.55 g/mol | [1][5] |

| Appearance | Pale yellow crystalline solid | [1] |

| Odor | Sweet, characteristic | [1] |

| Melting Point | 80-83 °C | |

| Boiling Point | 242 °C | |

| Density | 1.298 g/mL at 25 °C | |

| Vapor Pressure | 0.09 mmHg at 25 °C | |

| Flash Point | 124 °C (closed cup) | |

| Autoignition Temperature | 500 °F (260 °C) | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | |

| InChI | 1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| InChIKey | CZGCEKJOLUNIFY-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])Cl | [1] |

Synthesis and Reactivity

This compound is primarily synthesized through the nitration of chlorobenzene (B131634). The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but makes it highly susceptible to nucleophilic aromatic substitution, where the chloride is displaced by various nucleophiles. This reactivity is fundamental to its role as a chemical intermediate.

Synthesis via Nitration of Chlorobenzene

The industrial synthesis of this compound is achieved by the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.[2][6][7] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Key Reactions

-

Reduction: The nitro group can be readily reduced to an amino group, forming 4-chloroaniline (B138754), a key intermediate for many dyes and pharmaceuticals.[8][9]

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles. For example, reaction with sodium hydroxide (B78521) yields 4-nitrophenol, and reaction with ammonia (B1221849) yields 4-nitroaniline.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and a representative biodegradation study of this compound.

Synthesis of this compound by Nitration of Chlorobenzene

This protocol is adapted from established laboratory procedures.[6]

Materials:

-

Chlorobenzene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethanol

-

Distilled water

-

100 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers

-

Recrystallization apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, carefully prepare a nitrating mixture by adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. The addition is exothermic, and the mixture should be cooled in an ice bath to maintain a temperature below 50°C.

-

Once the nitrating mixture has cooled to room temperature, begin the dropwise addition of 11.2 g (0.10 mol) of chlorobenzene with continuous stirring. Maintain the reaction temperature between 50-60°C using an ice bath as needed.

-

After the addition is complete, continue stirring the mixture for one hour to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water. Stir until the ice has melted. The crude product will precipitate as a yellowish solid.

-

Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove residual acid.

-

The crude product is a mixture of ortho, meta, and para isomers.[6] The para isomer (this compound) has a significantly higher melting point and can be purified by recrystallization from ethanol.[6]

-

Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

-

Determine the melting point of the purified product to assess its purity (literature m.p. 80-83 °C).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in a water matrix, based on established analytical procedures.[10][11]

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., DB-5ms or equivalent)

-

Methylene (B1212753) chloride (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663)

-

Sample vials

-

Micropipettes

-

Vortex mixer

-

Separatory funnel

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 50 mL water sample in a separatory funnel, add 2 mL of methylene chloride.

-

Shake the funnel vigorously for 2 minutes to extract the analyte into the organic layer.

-

Allow the layers to separate and collect the lower methylene chloride layer.

-

Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-300.

-

Identification: The retention time and the mass spectrum of the sample are compared to that of a known standard of this compound. Key mass fragments for this compound include m/z 157 (M+), 127, 111, and 75.[5]

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Aerobic Biodegradation Study

This protocol describes a microcosm study to assess the aerobic biodegradation of this compound by a bacterial strain like Pseudomonas sp.[12][13][14]

Materials and Equipment:

-

Bacterial strain capable of degrading this compound (e.g., Pseudomonas sp.)

-

Mineral salts medium

-

This compound (as the sole carbon and energy source)

-

Sterile flasks or vials

-

Shaking incubator

-

Spectrophotometer

-

Analytical equipment for quantifying this compound (e.g., HPLC or GC-MS)

Procedure:

-

Inoculum Preparation: Grow the bacterial strain in a suitable nutrient broth to obtain a sufficient cell density. Harvest the cells by centrifugation and wash them with sterile mineral salts medium to remove any residual carbon source.

-

Microcosm Setup:

-

Prepare a series of sterile flasks containing a defined volume of mineral salts medium.

-

Spike the medium with a known concentration of this compound (e.g., 50 mg/L).

-

Inoculate the flasks with the washed bacterial cells to a specific optical density (e.g., OD₆₀₀ of 0.1).

-

Prepare control flasks: a sterile control (no bacteria) to assess abiotic degradation and a biotic control (with bacteria but no this compound) to monitor endogenous respiration.

-

-

Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30 °C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

-

Sampling and Analysis:

-

At regular time intervals, withdraw samples from each flask.

-

Monitor bacterial growth by measuring the optical density at 600 nm.

-

Quantify the concentration of this compound in the samples using a suitable analytical method like HPLC or GC-MS to determine the rate of degradation.

-

-

Data Analysis: Plot the concentration of this compound and bacterial growth over time to determine the biodegradation kinetics.

Toxicology and Safety

This compound is classified as a hazardous substance and requires careful handling.[3] It is toxic if swallowed, inhaled, or in contact with skin.[15] Acute exposure can lead to methemoglobinemia, causing symptoms like cyanosis, headache, dizziness, and nausea.[16] It is also suspected of causing genetic defects and is classified as a possible human carcinogen (IARC Group 2B).[17]

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat (male) | Oral | 294 or 694 mg/kg bw | [18] |

| LD₅₀ | Rat (female) | Oral | 565 or 664 mg/kg bw | [18] |

| LD₅₀ | Rat (male) | Dermal | 750 mg/kg bw | [18] |

| LD₅₀ | Rat (female) | Dermal | 1722 mg/kg bw | [18] |

| LD₅₀ | Rabbit (male) | Dermal | 3550 mg/kg bw | [18] |

| LD₅₀ | Rabbit (female) | Dermal | 2510 mg/kg bw | [18] |

| LC₅₀ | Rat | Inhalation (4h) | >16100 mg/m³ | [18] |

Handling and Safety Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Metabolism and Biodegradation

Understanding the metabolic and biodegradation pathways of this compound is crucial for assessing its environmental fate and toxicological profile.

Mammalian Metabolism

In mammals, this compound is rapidly absorbed and undergoes three primary metabolic transformations:

-

Nitro-group reduction: The nitro group is reduced to an amino group, forming 4-chloroaniline. This is a significant pathway and 4-chloroaniline itself is a known carcinogen.[18]

-

Glutathione conjugation: The chlorine atom is displaced through conjugation with glutathione.

-

Ring hydroxylation: Hydroxyl groups are introduced onto the aromatic ring.[18]

Microbial Biodegradation

Several bacterial strains have been identified that can degrade this compound, often utilizing it as a sole source of carbon, nitrogen, and energy.[19] The degradation pathways can vary between different microorganisms. One common initial step involves the partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger-like rearrangement to form 2-amino-5-chlorophenol.[19] This intermediate can then be further metabolized through ring cleavage and subsequent reactions.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its reactivity allows for the introduction of various functional groups, which is a key step in building the complex molecular architectures of many drugs. For instance, it is a precursor in the synthesis of the anti-leprosy drug Dapsone. The synthesis of various heterocyclic compounds, which are common scaffolds in drug molecules, also often utilizes this compound.[20] Researchers in drug discovery and development utilize this compound for the synthesis of novel molecules with potential therapeutic activities.

Conclusion

This compound is a fundamentally important industrial chemical with significant applications in the synthesis of pharmaceuticals and other high-value products. Its utility is derived from its specific reactivity, which allows for a range of chemical transformations. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use. A thorough understanding of its chemical properties, synthesis, reactivity, and toxicological profile, as detailed in this guide, is essential for its safe and effective application in research and industrial settings. Continued research into its biodegradation pathways is also vital for mitigating its environmental impact.

References

- 1. This compound | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloronitrobenzene(100-00-5) 13C NMR spectrum [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]

- 9. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. hpst.cz [hpst.cz]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cswab.org [cswab.org]

- 16. prepchem.com [prepchem.com]

- 17. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

Navigating the Research Landscape of p-Nitrochlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on p-nitrochlorobenzene, a pivotal chemical intermediate in various research and industrial applications. This document provides a thorough overview of its synonyms, key chemical and physical properties, detailed experimental protocols for its use in synthesis, and an exploration of its metabolic fate and toxicological assessment workflows. The information is presented to be directly applicable to professionals in the fields of chemical research, drug discovery, and development.

Nomenclature and Identification: Unveiling the Synonyms

In scientific literature and chemical databases, p-nitrochlorobenzene is identified by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound. The most common synonyms, along with its key identifiers, are summarized below.

| Identifier | Value |

| Systematic IUPAC Name | 1-Chloro-4-nitrobenzene[1][2][3][4] |

| Common Synonyms | 4-Chloronitrobenzene[1][2][3], p-Chloronitrobenzene[1], 4-Nitrochlorobenzene[1][2][3], PNCB[1], PCNB |

| CAS Number | 100-00-5[1][3][4][5] |

| Molecular Formula | C6H4ClNO2[1][3][4] |

Physicochemical Properties: A Quantitative Overview

A summary of the key physical and chemical properties of p-nitrochlorobenzene is presented in the table below. This data is essential for designing experimental conditions, understanding its behavior in various solvents, and for safety considerations.

| Property | Value |

| Molecular Weight | 157.55 g/mol [3] |

| Appearance | Pale yellow crystalline solid[3] |

| Melting Point | 83.6 °C[3] |

| Boiling Point | 242 °C[3] |

| Density | 1.520 g/cm³[6] |

| Solubility in Water | Insoluble[3] |

| Solubility in Organic Solvents | Soluble in toluene, ether, acetone, and hot ethanol[3] |

Key Synthetic Applications: Detailed Experimental Protocols

p-Nitrochlorobenzene is a versatile starting material for the synthesis of several important organic compounds. Below are detailed experimental protocols for the preparation of 4-nitrophenol (B140041), 4-chloroaniline (B138754), and the anti-leprosy drug Dapsone (B1669823).

Synthesis of 4-Nitrophenol via Hydrolysis

This protocol outlines the hydrolysis of p-nitrochlorobenzene to produce 4-nitrophenol.

Materials:

-

p-Nitrochlorobenzene

-

Sodium hydroxide (B78521) (caustic soda)

-

Sulfuric acid

-

Hydrolysis kettle/reactor

-

Crystallization vessel

-

Filtration apparatus

Procedure:

-

Hydrolysis: Charge the hydrolysis kettle with p-nitrochlorobenzene and a 180-300 g/L solution of sodium hydroxide. The molar ratio of p-nitrochlorobenzene to caustic soda should be approximately 1:2.16-2.18.[2]

-

Heat the mixture to 150-155 °C. The reaction is exothermic and the temperature will naturally rise to 162-165 °C, with the pressure reaching 0.7-0.9 MPa.[2]

-

Maintain the reaction at 163-173 °C and 0.7-0.9 MPa for 2-4 hours with continuous agitation to yield the sodium salt of 4-nitrophenol.[2]

-

Crystallization: Transfer the reaction mixture to a crystallization kettle and cool to 35-40 °C using recirculated water to precipitate the sodium p-nitrophenoxide.[2]

-

Separation: Filter the mixture to separate the solid sodium p-nitrophenoxide from the alkaline mother liquor.[2]

-

Acidification: Resuspend the sodium p-nitrophenoxide in water and acidify with sulfuric acid to a pH of 3 to precipitate 4-nitrophenol.[7]

-

Final Purification: The precipitated 4-nitrophenol is then filtered, washed with deionized water, and dried.[7] Recrystallization from a 1:1 hydrochloric acid solution can be performed for further purification.[8]

Synthesis of 4-Chloroaniline via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of p-nitrochlorobenzene to an amine to form 4-chloroaniline.

Materials:

-

p-Nitrochlorobenzene (4-CNB)

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Organic solvent (e.g., methanol (B129727), ethanol)

-

Metal additive (optional)

-

Hydrogenation reactor

Procedure:

-

Reaction Setup: In a liquid-phase hydrogenation reactor, charge p-nitrochlorobenzene, Raney Nickel catalyst (2-5% by weight of the substrate), and an organic solvent.[9][10]

-

Hydrogenation: Introduce hydrogen gas into the reactor. Control the hydrogen flow rate at 5-30 mL/min and maintain a reaction pressure of 0.05-1.0 MPa.[9][10]

-

The reaction temperature should be maintained between 20-80 °C with a stirring speed of 800-1500 r/min.[9][10]

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst is filtered off. The solvent is then removed from the filtrate under vacuum.

-

Purification: The resulting crude 4-chloroaniline can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Dapsone (4,4'-Diaminodiphenyl Sulfone)

This multi-step synthesis outlines one pathway to produce the drug Dapsone starting from p-nitrochlorobenzene.

Materials:

-

p-Nitrochlorobenzene

-

4-Mercaptoaniline

-

Sodium hydroxide

-

Organic solvent (e.g., toluene)

-

Phase transfer catalyst (e.g., tetrabutyl ammonium (B1175870) hydrogensulfate)

-

Oxidizing agent (e.g., sodium perborate)

-

Reducing agent (e.g., sodium dithionite)

-

Acetic acid

Procedure:

-

Step 1: Condensation to form 4-(4'-nitrophenylsulfanyl)-phenylamine.

-

In a reaction vessel, combine 4-chloronitrobenzene (1.05 eq), an organic solvent, and a 15% aqueous solution of sodium hydroxide (1.10 eq), along with a phase transfer catalyst (5 mol%).[11]

-

Add 4-mercaptoaniline (1.0 eq) to the mixture at a temperature between 80-85 °C over approximately two hours.[11]

-

-

Step 2: Oxidation to form 4-amino, 4'nitro-diphenyl-sulfone.

-

The thioether intermediate from Step 1 is oxidized. For a similar oxidation, sodium perborate (B1237305) in acetic acid can be used.[12]

-

-

Step 3: Reduction to form 4,4'diamino-diphenyl-sulfone (Dapsone).

-

The nitro group of the sulfone intermediate is reduced to an amine. A "one-pot" method describes the use of sodium dithionite (B78146) (V-Brite B) in a methanol solvent to achieve this reduction.[13]

-

Metabolic and Toxicological Considerations

Understanding the metabolic fate and potential toxicity of p-nitrochlorobenzene is critical for drug development and safety assessment.

Metabolic Pathway of p-Nitrochlorobenzene

In humans, p-nitrochlorobenzene is metabolized through several pathways, with the primary routes being glutathione (B108866) conjugation and reduction of the nitro group.[1][14] The major metabolites excreted in urine include N-acetyl-S-(4-nitrophenyl)-L-cysteine (a mercapturic acid), 4-chloroaniline, and its derivatives.[1][14]

Caption: Metabolic pathway of p-nitrochlorobenzene in humans.

Experimental Workflow for Toxicity Assessment

A generalized workflow for assessing the toxicity of a chemical like p-nitrochlorobenzene, relevant to drug development, involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

Caption: A tiered experimental workflow for chemical toxicity assessment.

While direct evidence linking p-nitrochlorobenzene to specific signaling pathways like NF-κB and MAPK is limited, studies on its parent compound, chlorobenzene, have shown induction of these pathways, suggesting a potential area for further investigation into the toxicological mechanisms of p-nitrochlorobenzene.[15][16]

Conclusion

This technical guide provides a foundational understanding of p-nitrochlorobenzene for researchers and professionals in drug development. By consolidating information on its nomenclature, properties, synthetic applications, and metabolic and toxicological profiles, this document aims to facilitate more efficient and informed research and development activities involving this important chemical compound. The provided experimental protocols and workflows offer practical starting points for laboratory work, while the highlighted areas for further investigation, such as its interaction with cellular signaling pathways, point towards future research directions.

References

- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CN101759570B - Preparation method of p-nitrophenol - Google Patents [patents.google.com]

- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 5. p-Nitrochlorobenzene - IDLH | NIOSH | CDC [cdc.gov]

- 6. magritek.com [magritek.com]

- 7. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 12. WO2016016321A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]

- 13. CN103641753A - Preparation method of dapsone - Google Patents [patents.google.com]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. Chlorobenzene induces the NF-kappa B and p38 MAP kinase pathways in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Molecular Structure and Properties of C6H4ClNO2 Isomers

An In-depth Technical Guide on the Molecular Structure and Weight of C6H4ClNO2 Isomers